molecular formula C15H17N3O3S2 B2526759 Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-38-6

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2526759
CAS No.: 392318-38-6
M. Wt: 351.44
InChI Key: IKCOEEYWPQGBAB-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a thiadiazole ring, and a dimethylbenzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable thioamide with hydrazine derivatives under acidic conditions to form the thiadiazole core. The subsequent steps involve the introduction of the ethyl ester group and the dimethylbenzamido substituent through esterification and amidation reactions, respectively. The reaction conditions often require the use of organic solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or alcohols, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in microbial metabolism, while its anticancer properties may result from its interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:

    Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a different substituent on the benzamido group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Similar structure but with a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOEEYWPQGBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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